2,6-Dimethyl-1H-pyrrolo[3,2-c]pyridin-4-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
2,6-dimethyl-1,5-dihydropyrrolo[3,2-c]pyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-5-3-7-8(10-5)4-6(2)11-9(7)12/h3-4,10H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZNJTALPAYEKFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=C(NC2=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90484658 | |
| Record name | CTK2E5298 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90484658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61191-32-0 | |
| Record name | CTK2E5298 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90484658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2,6 Dimethyl 1h Pyrrolo 3,2 C Pyridin 4 Ol and Derivatives
Strategies for Constructing the Pyrrolo[3,2-c]pyridine Nucleus
The assembly of the fused pyrrolo[3,2-c]pyridine scaffold can be approached in several ways. Retrosynthetic analysis reveals two main disconnection strategies: those that form the pyridine (B92270) ring onto a pre-existing pyrrole (B145914) core, and those that construct the pyrrole ring onto a pyridine precursor. A third strategy involves the simultaneous formation of multiple bonds in a single operation through multicomponent reactions.
In these strategies, a suitably substituted pyrrole serves as the foundational building block upon which the pyridine ring is annulated. This approach leverages the well-established chemistry of the pyrrole ring to introduce the necessary functionality for the subsequent cyclization to form the pyridine portion of the nucleus.
The Knoevenagel condensation is a powerful tool for carbon-carbon bond formation and is a key step in the Hantzsch pyridine synthesis, a classic method for constructing pyridine rings. wikipedia.org This reaction involves the condensation of an active methylene compound with a carbonyl group. wikipedia.org In the context of forming a pyrrolo[3,2-c]pyridine from a pyrrole precursor, this would conceptually involve a pyrrole derivative bearing a carbonyl group and an adjacent functionality that can participate in cyclization after condensation with a suitable partner. However, specific examples of this approach being used for the synthesis of the 2,6-Dimethyl-1H-pyrrolo[3,2-c]pyridin-4-ol core are not extensively detailed in the reviewed scientific literature.
Similarly, the Curtius rearrangement, which transforms a carboxylic acid into an amine via an acyl azide and isocyanate intermediate, is a valuable method for introducing nitrogen-containing functional groups. This could potentially be employed to functionalize a pyrrole precursor in a position that facilitates the closure of the pyridine ring. Despite its utility in heterocyclic synthesis, direct applications of the Curtius rearrangement for the specific construction of the pyrrolo[3,2-c]pyridine nucleus from a pyrrole starting material are not prominently described.
Intramolecular cyclization reactions starting from appropriately functionalized pyrroles represent a viable strategy for the formation of the fused pyridine ring. One such approach involves the free-radical intramolecular cyclization of o-bromophenyl-substituted pyrrolylpyridinium salts. nih.gov This method has been successfully applied to the synthesis of various polycyclic systems containing the pyrrolo[3,2-c]pyridine moiety. nih.govdoaj.org The reaction proceeds by the cyclization of a pyrrole derivative that has been tethered to a pyridine ring, leading to the formation of the fused bicyclic system. nih.gov This strategy has proven effective for creating derivatives that are otherwise difficult to access through other means, such as Pd-catalyzed cyclizations. nih.gov
Another relevant cyclization strategy involves the intramolecular reaction of N-alkyne-substituted pyrrole esters. beilstein-journals.org In this method, a pyrrole ester is functionalized with an alkyne-containing side chain. beilstein-journals.org Subsequent treatment with reagents that promote cyclization, such as those that facilitate nucleophilic or electrophilic attack on the alkyne, leads to the formation of the fused ring system. beilstein-journals.org The outcome of these cyclizations, in terms of the specific ring formed, can be influenced by the electronic nature of the substituents on the alkyne. beilstein-journals.org
An alternative and widely used approach involves the construction of the pyrrole ring onto a pre-existing, appropriately substituted pyridine core. This strategy takes advantage of the diverse chemistry of pyridine to introduce functional groups that can be elaborated to form the five-membered pyrrole ring.
A notable example is a linear synthesis that commences with a substituted pyridine. nih.gov This multi-step process begins with a commercially available pyridine derivative, which is then sequentially modified to introduce the necessary components for the formation of the fused pyrrole ring. A representative reaction scheme starting from 2-bromo-5-methylpyridine is outlined below:
Table 1: Synthesis of 6-bromo-1H-pyrrolo[3,2-c]pyridine from a Pyridine Precursor
| Step | Starting Material | Reagents and Conditions | Product | Yield |
|---|---|---|---|---|
| 1 | 2-bromo-5-methylpyridine | m-chloroperbenzoic acid | 2-bromo-5-methylpyridine-1-oxide | - |
| 2 | 2-bromo-5-methylpyridine-1-oxide | Fuming nitric acid, Sulphuric acid | 2-bromo-5-methyl-4-nitropyridine 1-oxide | - |
| 3 | 2-bromo-5-methyl-4-nitropyridine 1-oxide | N,N-dimethylformamide dimethyl acetal in N,N-dimethylformamide | (E)-2-bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine-1-oxide | - |
| 4 | (E)-2-bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine-1-oxide | Iron powder, Acetic acid, 100 °C, 5 h | 6-bromo-1H-pyrrolo[3,2-c]pyridine | - |
This foundational 6-bromo-1H-pyrrolo[3,2-c]pyridine can then be further functionalized through cross-coupling reactions, such as the Suzuki reaction, to introduce a variety of substituents at the 6-position. nih.gov
A conceptually straightforward approach to forming the pyrrole ring on a pyridine precursor would involve the condensation of a substituted hydroxypyridine with a suitable reagent. For instance, a 3-amino-4-hydroxypyridine derivative could potentially react with a 1,2-dicarbonyl compound or its equivalent to form the pyrrole ring through a Paal-Knorr type synthesis. However, while this represents a plausible synthetic route, specific examples detailing the successful application of this condensation strategy for the synthesis of this compound or its close derivatives are not extensively documented in the reviewed literature.
Multicomponent reactions (MCRs) offer a highly efficient and atom-economical approach to the synthesis of complex heterocyclic systems from simple and readily available starting materials in a single step. rsc.org This strategy is particularly attractive for the construction of the pyrrolo[3,2-c]pyridine nucleus.
A successful multicomponent, two-step strategy has been developed for the synthesis of polysubstituted pyrrolo[3,2-c]pyridin-4-ones. rsc.org This method involves the reaction of an amine, an aldehyde, and an active methylene compound, followed by a subsequent cyclization step. The use of a solid acid catalyst that is recyclable makes this a green and sustainable synthetic route. rsc.org
Table 2: Multicomponent Synthesis of a Pyrrolo[3,2-c]pyridin-4-one Derivative
| Starting Materials | Catalyst | Solvent | Key Steps | Product Type | Advantages |
|---|---|---|---|---|---|
| Amine, Aldehyde, Active methylene compound | Solid acid (recyclable) | Green solvent | 1. Three-component condensation 2. Intramolecular cyclization | Polysubstituted pyrrolo[3,2-c]pyridin-4-ones | High bond-forming efficiency, Recyclable catalyst, Easy work-up, Wide substrate scope |
This approach provides a versatile and environmentally friendly pathway to the core structure of the target molecule, allowing for the introduction of diversity at multiple positions of the heterocyclic system.
Domino Reaction Sequences for Pyrrolopyridine Synthesis
Domino reactions, also known as cascade or tandem reactions, are highly efficient processes in which a series of intramolecular transformations occur under a single set of reaction conditions. These sequences are advantageous as they reduce the number of synthetic steps, minimize waste, and can lead to the rapid assembly of complex molecular architectures from simple starting materials.
In the context of pyrrolopyridine synthesis, domino reactions can involve a combination of cyclization, condensation, and rearrangement steps. For instance, a one-pot synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones has been developed utilizing a domino C-N coupling/hydroamination reaction of alkynylated uracils with anilines. nih.govbeilstein-journals.org This approach demonstrates the power of domino sequences in constructing fused heterocyclic systems. Another example involves the synthesis of pyrrolo[2,1-a]isoquinolines from 2-aryl-pyrrolidines and alkynes through an oxidative dehydrogenation/cyclization coupling/dehydrogenative aromatization domino process. nih.gov While not directly yielding the this compound scaffold, these methodologies highlight the potential of domino reactions in creating related heterocyclic structures. The development of such a sequence for the target compound would represent a significant advancement in its synthesis.
Cross-Coupling Methodologies for C-C and C-N Bond Formation
Cross-coupling reactions are fundamental tools in modern organic synthesis, enabling the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with high precision and functional group tolerance. The Suzuki-Miyaura and Buchwald-Hartwig reactions are prominent examples of such transformations and are widely employed in the synthesis of complex molecules, including heterocyclic compounds.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate is a versatile method for forming C-C bonds. In the synthesis of pyrrolopyridine derivatives, the Suzuki-Miyaura coupling can be used to introduce aryl or alkyl substituents onto the heterocyclic core. For example, a series of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines were synthesized via a Suzuki cross-coupling reaction between a bromo-substituted pyrrolopyridine intermediate and various arylboronic acids. nih.gov This reaction is typically carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base. nih.gov
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for forming C-N bonds between an aryl halide or triflate and an amine. This reaction is particularly useful for introducing nitrogen-containing functional groups into the pyrrolopyridine scaffold. The development of milder and more efficient catalytic systems for C-N bond formation remains an active area of research. rsc.orgsemanticscholar.org
Table 1: Examples of Cross-Coupling Reactions in Pyrrolopyridine Synthesis
| Reaction Type | Reactants | Catalyst/Reagents | Product Type |
|---|---|---|---|
| Suzuki-Miyaura | 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine, Arylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines nih.gov |
| Domino C-N Coupling/Hydroamination | Alkynylated uracils, Anilines | Pd(PPh₃)Cl₂, CuI, NEt₃ | Pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones nih.govbeilstein-journals.org |
Regioselective Synthesis of Substituted this compound
Achieving regioselectivity in the synthesis of substituted pyrrolopyridines is crucial for establishing structure-activity relationships and optimizing the pharmacological properties of these compounds.
Control of Substitution Patterns on the Pyrrole and Pyridine Rings
The ability to selectively introduce substituents at specific positions on both the pyrrole and pyridine rings of the this compound scaffold is a key synthetic challenge. The inherent reactivity of the heterocyclic system often dictates the position of electrophilic or nucleophilic attack. Synthetic strategies must therefore be designed to overcome these natural tendencies and direct functionalization to the desired positions.
One approach involves a multi-component "on-water" reaction for the regioselective synthesis of benzo[c]pyrazolo nih.govnih.govnaphthyridine derivatives, which showcases a method for controlling regioselectivity in the formation of related fused heterocyclic systems. nih.gov The synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones also demonstrates how the substitution pattern can influence the optical properties of the resulting compounds. nih.govbeilstein-journals.org These examples underscore the importance of carefully selecting starting materials and reaction conditions to achieve the desired substitution pattern.
Protecting Group Strategies for Selective Functionalization
Protecting groups are essential tools in organic synthesis for temporarily masking a reactive functional group to allow for a chemical modification at another position of the molecule. organic-chemistry.org The choice of protecting group is critical and depends on its stability to the reaction conditions and the ease of its removal.
In the synthesis of complex molecules like substituted pyrrolopyridines, an orthogonal protecting group strategy is often employed. organic-chemistry.org This strategy involves using multiple protecting groups that can be removed under different conditions, allowing for the sequential functionalization of different parts of the molecule. For example, a Boc-protected amino group can be deprotected under acidic conditions, while an Fmoc-protected amino group is removed under basic conditions. organic-chemistry.org This allows for selective deprotection and subsequent reaction at one site while the other remains protected. Careful planning of the protecting group strategy is paramount for the successful regioselective synthesis of complex this compound derivatives.
Advanced Synthetic Techniques for Pyrrolo[3,2-c]pyridin-4-ol Scaffolds
The development of new synthetic technologies has significantly impacted the efficiency and sustainability of chemical synthesis. Microwave-assisted synthesis is one such technique that has found widespread application in the preparation of heterocyclic compounds.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis utilizes microwave irradiation to heat reactions, often leading to dramatic reductions in reaction times, increased product yields, and improved purity compared to conventional heating methods. mdpi.comresearchgate.net The rapid heating and ability to reach temperatures above the boiling point of the solvent (in a sealed vessel) can accelerate slow reactions and enable transformations that are difficult to achieve under conventional conditions.
This technique has been successfully applied to the synthesis of various pyrrolopyridine and related heterocyclic systems. For instance, the synthesis of pyrrolo[2,3,4-kl]acridine derivatives was significantly improved using microwave irradiation in the presence of a solid acid catalyst. nih.govresearchgate.net Similarly, a microwave-assisted cascade reaction was developed for the efficient synthesis of pyrrolo[3,4-c]quinoline-1,3-diones. nih.gov In the synthesis of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines, the Suzuki cross-coupling reaction was performed in a microwave reactor, reducing the reaction time to just 26 minutes. nih.gov
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of Pyrrole Derivatives
| Compound Type | Conventional Method | Microwave-Assisted Method | Reference |
|---|---|---|---|
| Pyrrole-based hydrazide | 96 hours (reflux) | Not specified, but significantly reduced | mdpi.com |
| Pyrrolo[2,3,4-kl]acridines | Conventional heating | 12-15 minutes | nih.govresearchgate.net |
| 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines | Not specified | 26 minutes | nih.gov |
Solvent-Free Reaction Conditions
Solvent-free synthesis, often facilitated by microwave irradiation, represents a green chemistry approach that can lead to shorter reaction times, higher yields, and reduced environmental impact. nih.gov While specific solvent-free methods for the synthesis of this compound are not extensively documented, the principles of microwave-assisted organic synthesis (MAOS) have been successfully applied to related heterocyclic systems, suggesting a viable pathway.
Microwave-assisted synthesis utilizes microwave radiation to heat reactions, which can significantly accelerate reaction rates. nih.gov This technique has been employed in the synthesis of various pyrrolopyridine isomers and other nitrogen-containing heterocycles, often under solvent-free or reduced-solvent conditions. For instance, a one-pot, three-component microwave-assisted synthesis has been developed for a library of new pyrrolo[1,2-c]quinazoline derivatives. researchgate.net Similarly, an efficient one-pot method for generating structurally diverse pyrazolone derivatives has been achieved under microwave irradiation and solvent-free conditions. mdpi.com
In the context of the 1H-pyrrolo[3,2-c]pyridine scaffold, microwave irradiation has been used to facilitate key bond-forming reactions, although often still in the presence of a solvent. For example, the synthesis of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines was achieved using a Suzuki cross-coupling reaction in a microwave reactor, which significantly shortened the reaction time to 26 minutes. nih.gov Another step in the synthesis of a related derivative, the formation of 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine, was also performed under microwave irradiation. nih.gov
These examples highlight the potential of microwave technology in the synthesis of 1H-pyrrolo[3,2-c]pyridine derivatives. The development of a truly solvent-free microwave-assisted protocol for this compound would likely involve the optimization of reaction conditions to utilize the high efficiency of microwave heating without the need for a solvent medium.
Table 1: Microwave-Assisted Synthesis of a 1H-Pyrrolo[3,2-c]pyridine Derivative
| Entry | Reactants | Catalyst/Reagents | Conditions | Product | Yield | Reference |
| 1 | 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine, substituted phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Microwave, 125 °C, 26 min | 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines | Not specified | nih.gov |
| 2 | 6-bromo-1H-pyrrolo[3,2-c]pyridine, 3,4,5-trimethoxyphenylboric acid | Cu(OAc)₂, K₂CO₃, Pyridine | Microwave, 85 °C, 30 min | 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine | Not specified | nih.gov |
Cascade and Click Chemistry Approaches
Cascade Reactions
Cascade reactions, also known as domino or tandem reactions, involve a sequence of intramolecular transformations where the product of the first reaction becomes the substrate for the next. This approach is highly efficient as it allows for the construction of complex molecules from simple starting materials in a single step, avoiding the need for isolation of intermediates.
A notable example in the synthesis of the 1H-pyrrolo[3,2-c]pyridine core involves a palladium-mediated Sonogashira coupling of a substituted 4-amino-2-bromo-5-iodopyridine with an alkyne. This initial coupling is followed by a domino reaction that leads to the formation of the key pyrrolopyridine intermediate. nih.gov This strategy has been instrumental in the development of potent inhibitors of the mitotic kinase Monopolar Spindle 1 (MPS1). nih.gov The general scheme for this cascade approach is outlined below.
Table 2: Cascade Synthesis of 1H-Pyrrolo[3,2-c]pyridine Intermediates
| Entry | Starting Materials | Reaction Type | Key Transformations | Product | Reference |
| 1 | 4-amino-2-bromo-5-iodopyridine, alkyne | Palladium-mediated domino reaction | Sonogashira coupling, intramolecular cyclization | 1H-pyrrolo[3,2-c]pyridine intermediate | nih.gov |
Click Chemistry
Click chemistry refers to a class of reactions that are rapid, high-yielding, and tolerant of various functional groups, making them ideal for modular synthesis and the creation of compound libraries. The most prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,2,3-triazoles.
While there are no specific reports on the use of click chemistry for the de novo synthesis of the this compound ring system, this methodology is highly valuable for the derivatization of the core structure. Once the 1H-pyrrolo[3,2-c]pyridine scaffold is synthesized, click chemistry can be employed to attach a wide variety of functional groups by introducing an azide or alkyne handle onto the core. This approach has been used in the synthesis of 1,2,4-triazolo[4,3-a]pyridine linked 1,4-disubstituted 1,2,3-triazoles with amide functionalities, demonstrating the utility of click reactions in linking heterocyclic systems. researchgate.net This modular approach allows for the rapid generation of a diverse range of derivatives for structure-activity relationship (SAR) studies in drug discovery.
Spectroscopic and Structural Elucidation of 2,6 Dimethyl 1h Pyrrolo 3,2 C Pyridin 4 Ol Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual protons and carbon atoms.
Proton (¹H) NMR Analysis for Structural Confirmation
The ¹H NMR spectra of 1H-pyrrolo[3,2-c]pyridine derivatives exhibit characteristic signals corresponding to the protons of the bicyclic core and its substituents. For instance, in a series of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines, the proton on the pyridine (B92270) ring (H-4) typically appears as a singlet at approximately 9.10 ppm. nih.govnih.gov The protons of the pyrrole (B145914) ring (H-3 and H-2) also show distinct signals. For example, in 6-(o-tolyl)-1–(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine, the H-3 proton is observed as a doublet at δ 7.39 ppm, while the H-2 proton appears as a doublet at δ 6.82 ppm. nih.gov
The chemical shifts of the substituent protons provide further structural confirmation. In 6-(m-tolyl)-1–(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine, the methyl protons of the tolyl group resonate as a singlet at 2.42 ppm. nih.gov The protons of the 3,4,5-trimethoxyphenyl group give rise to characteristic singlets for the methoxy (B1213986) groups, typically around 3.9 ppm, and signals for the aromatic protons. nih.govnih.gov
Table 1: Representative ¹H NMR Data for Selected 1H-pyrrolo[3,2-c]pyridine Derivatives
| Compound | H-4 (s) | H-3 (d) | H-2 (d) | Other Aromatic Protons | Methyl Protons (s) | Methoxy Protons (s) |
| 6-(o-tolyl)-1–(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine nih.gov | 9.08 | 7.39 | 6.82 | 7.50 (s), 7.43 (d), 7.28 (t), 7.26-7.24 (m), 6.69 (s) | 2.40 | 3.91, 3.89 |
| 6-(m-tolyl)-1–(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine nih.gov | 9.09 | 7.39 | 6.80 | 7.96 (d), 7.76 (s), 7.72-7.68 (m), 7.19 (d), 6.70 (s) | 2.42 | 3.95, 3.91 |
| 6-(2-methoxyphenyl)-1–(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine nih.gov | 9.10 | 7.38 | 6.79 | 7.93 (s), 7.79 (dd), 7.35 (ddd), 7.08 (td), 7.01 (d), 6.73 (s) | - | 3.92, 3.91, 3.83 |
Carbon (¹³C) NMR Analysis for Carbon Framework Assignment
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the 1H-pyrrolo[3,2-c]pyridine core are indicative of their electronic environment. For example, in 6-(o-tolyl)-1–(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine, the carbon atoms of the pyridine and pyrrole rings resonate in the aromatic region of the spectrum. nih.gov The carbon of the methyl group on the tolyl substituent appears at approximately 20.49 ppm. nih.gov The carbons of the methoxy groups are typically found around 56-61 ppm. nih.govnih.gov
Table 2: Representative ¹³C NMR Data for Selected 1H-pyrrolo[3,2-c]pyridine Derivatives
| Compound | Pyrrolo[3,2-c]pyridine Core Carbons | Tolyl/Phenyl Carbons | Methyl Carbon | Methoxy Carbons |
| 6-(o-tolyl)-1–(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine nih.gov | 157.84, 151.97, 142.93, 140.46, 137.45, 134.21, 127.88, 124.28, 105.81, 102.76, 102.32 | 135.91, 130.65, 129.99, 129.81, 125.80 | 20.49 | 61.02, 56.38 |
| 6-(m-tolyl)-1–(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine nih.gov | 159.03, 149.85, 142.82, 141.24, 138.54, 135.71, 134.01, 132.53, 131.76, 124.73, 103.04, 102.77, 102.47 | 129.24, 127.70 | 21.53 | 61.06, 56.44 |
| 6-(2-methoxyphenyl)-1–(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine nih.gov | 158.41, 156.74, 147.82, 143.06, 140.29, 137.26, 134.39, 124.56, 106.84, 102.84, 102.19 | 131.49, 129.79, 129.29, 121.08, 111.53 | - | 61.05, 56.36, 55.83 |
Two-Dimensional NMR Techniques for Connectivity and Stereochemical Assignment
While specific 2D NMR data for 2,6-dimethyl-1H-pyrrolo[3,2-c]pyridin-4-ol is not available, techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are routinely employed for the complete structural assignment of complex heterocyclic molecules. These techniques would be essential to unambiguously assign all proton and carbon signals and to confirm the connectivity of the atoms within the molecule.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule. For instance, the calculated mass for the protonated molecule [M+H]⁺ of 6-(o-tolyl)-1–(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine is 375.1709, with the found value being 375.1707, confirming its molecular formula. nih.gov The fragmentation patterns observed in the mass spectrum can provide valuable clues about the structure of the molecule.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. For a compound like this compound, one would expect to observe characteristic absorption bands for the O-H stretch of the hydroxyl group, the N-H stretch of the pyrrole ring, C-H stretching and bending vibrations for the aromatic and methyl groups, and C=C and C=N stretching vibrations within the aromatic rings. While specific IR data for the title compound is not readily found, the IR spectrum of a related pyrrolo[2,3-c] nih.govnih.govthiadiazine derivative showed characteristic nitrile (C≡N) and amine (N-H) stretches.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing compounds with conjugated systems. The absorption of UV or visible light promotes electrons from a ground state to a higher energy excited state. The wavelength of maximum absorption (λmax) is characteristic of the chromophore. For example, a yellow-colored pyrrolo[2,3-c] nih.govnih.govthiadiazine derivative exhibited a λmax at 440 nm, indicative of the thiadiazine chromophore. The UV-Vis spectrum of this compound would be expected to show absorptions corresponding to the π-π* transitions within the fused aromatic ring system.
Single Crystal X-ray Diffraction (SC-XRD) for Solid-State Molecular Geometry and Crystal Packing
A comprehensive search of scientific literature and crystallographic databases, including the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD), was conducted to obtain single-crystal X-ray diffraction (SC-XRD) data for this compound and its derivatives. This investigation aimed to detail the molecule's solid-state conformation, bond lengths, bond angles, and the intermolecular interactions that dictate its crystal packing.
Despite a thorough search, no specific single-crystal X-ray diffraction studies for the target compound, this compound, were found in the available scientific literature or databases. Consequently, detailed experimental data on its crystal structure, including unit cell parameters, space group, and precise atomic coordinates, are not publicly available.
While SC-XRD data for related, yet structurally distinct, pyrrolopyridine isomers and derivatives exist, this information is not included here to maintain strict adherence to the specified compound. The elucidation of the precise three-dimensional molecular geometry and crystal packing of this compound awaits future crystallographic studies. Such research would be invaluable for understanding its structure-property relationships and for the rational design of new functional materials.
Computational and Theoretical Investigations of 2,6 Dimethyl 1h Pyrrolo 3,2 C Pyridin 4 Ol
Density Functional Theory (DFT) Calculations for Molecular Properties
DFT has emerged as a standard method for investigating the electronic structure and properties of medium-sized organic molecules, providing a good balance between computational cost and accuracy.
The first step in a computational analysis is typically to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. For 2,6-Dimethyl-1H-pyrrolo[3,2-c]pyridin-4-ol, DFT calculations are used to find the minimum energy structure. This involves systematically adjusting bond lengths, bond angles, and dihedral angles until the forces on all atoms are negligible. The resulting optimized geometry corresponds to a stable conformation of the molecule and provides the foundation for all subsequent property calculations. Energetic analysis, also derived from these calculations, provides the total electronic energy of the molecule, a key indicator of its stability.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic properties. The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as an electron donor. Conversely, the LUMO is the orbital to which an electron is most likely to be accepted, indicating its capacity as an electron acceptor.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant parameter. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule that is more readily polarized and more chemically reactive. For kinase inhibitors like the derivatives of this compound, the HOMO-LUMO gap can provide insights into their potential for interacting with biological targets.
Table 1: Frontier Molecular Orbital Data
| Parameter | Description |
|---|---|
| HOMO | Highest Occupied Molecular Orbital energy; indicates electron-donating ability. |
| LUMO | Lowest Unoccupied Molecular Orbital energy; indicates electron-accepting ability. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; relates to chemical reactivity and stability. |
Understanding the distribution of electrons within a molecule is key to predicting its behavior. DFT calculations can generate a map of the electron density, highlighting regions where electrons are concentrated or depleted. This is closely related to the Molecular Electrostatic Potential (MEP) map.
The MEP is a visual tool used to understand the charge distribution of a molecule. It maps the electrostatic potential onto the electron density surface, using a color scale to denote different potential values. Regions of negative electrostatic potential (typically colored red or yellow) are rich in electrons and are likely sites for electrophilic attack. Conversely, regions of positive electrostatic potential (colored blue) are electron-poor and are susceptible to nucleophilic attack. For this compound, the MEP map can identify the most likely sites for hydrogen bonding and other non-covalent interactions, which are critical for its binding to kinase active sites.
Tautomeric Equilibria in Pyrrolo[3,2-c]pyridin-4-ol Systems
Tautomers are isomers of a compound that readily interconvert, most commonly through the migration of a proton. The pyrrolo[3,2-c]pyridin-4-ol scaffold can exist in different tautomeric forms, and understanding their relative stabilities is crucial as different tautomers can exhibit distinct biological activities.
The primary tautomeric equilibrium for this class of compounds involves the interconversion between the 4-hydroxyl (enol) form and the 4-keto (pyridone) form. In the enol tautomer, a hydroxyl group is attached to the C4 position of the pyridine (B92270) ring. In the pyridone tautomer, this proton has migrated to the adjacent ring nitrogen, resulting in a carbonyl group at C4 and a protonated nitrogen in the pyridine ring. Theoretical studies treat this equilibrium by calculating the energies of both tautomeric forms. nih.gov This allows for a quantitative assessment of which form is more stable and therefore more likely to be present under physiological conditions.
Computational methods, particularly DFT, are employed to calculate the relative energies of the 4-hydroxyl and 4-keto tautomers. nih.gov These calculations can be performed in the gas phase to understand the intrinsic stability of the isolated molecules, and also in the presence of a solvent model to simulate more biologically relevant conditions. The difference in the calculated free energies of the tautomers allows for the prediction of the equilibrium constant and the population of each tautomer at a given temperature. Such studies have shown that for many similar heterocyclic systems, the pyridone form is often more stable than the enol form, though this can be influenced by substitution patterns and the surrounding environment.
Table 2: Tautomer Stability Comparison
| Tautomer | Description | Relative Stability |
|---|---|---|
| 4-Hydroxyl (enol) | Contains a hydroxyl (-OH) group at the C4 position. | Typically less stable. |
| 4-Keto (pyridone) | Contains a carbonyl (C=O) group at the C4 position and a protonated ring nitrogen. | Often more stable due to favorable bond energies. |
Solvent Effects on Tautomeric Preferences
The tautomeric equilibrium of pyrrolopyridine derivatives can be significantly influenced by the surrounding solvent environment. Computational methods, particularly density functional theory (DFT), are often employed to predict the relative stabilities of different tautomers in various solvents. This is typically achieved by incorporating a solvent model, such as the Polarizable Continuum Model (PCM), into the calculations.
For a compound like this compound, one would expect to investigate the equilibrium between the -ol form (pyridin-4-ol) and its potential keto tautomers. The relative energies of these forms would be calculated in solvents of varying polarity, from non-polar (e.g., toluene) to polar aprotic (e.g., dimethyl sulfoxide) and polar protic (e.g., water, methanol).
Hypothetical Data Table: Relative Energies of Tautomers in Different Solvents
| Tautomer | Solvent | Dielectric Constant (ε) | Relative Energy (kcal/mol) |
| 4-ol form | Gas Phase | 1.0 | 0.00 (Reference) |
| Keto form A | Gas Phase | 1.0 | Data not available |
| Keto form B | Gas Phase | 1.0 | Data not available |
| 4-ol form | Toluene | 2.4 | Data not available |
| Keto form A | Toluene | 2.4 | Data not available |
| Keto form B | Toluene | 2.4 | Data not available |
| 4-ol form | DMSO | 46.7 | Data not available |
| Keto form A | DMSO | 46.7 | Data not available |
| Keto form B | DMSO | 46.7 | Data not available |
| 4-ol form | Water | 80.1 | Data not available |
| Keto form A | Water | 80.1 | Data not available |
| Keto form B | Water | 80.1 | Data not available |
This table is for illustrative purposes only. No actual data for this compound was found.
Reaction Mechanism Elucidation via Computational Chemistry
Computational chemistry serves as a powerful tool to elucidate the mechanisms of chemical reactions, providing insights into transition states, intermediates, and reaction energy profiles. For a molecule such as this compound, computational studies could investigate various reactions, including its synthesis or its role as a reactant in further chemical transformations.
These investigations typically involve mapping the potential energy surface of the reaction. By calculating the energies of reactants, products, and all transition states and intermediates, a detailed reaction coordinate diagram can be constructed. This allows for the determination of activation energies and the identification of the rate-determining step. Quantum mechanical methods are the primary tools for such studies.
Hypothetical Data Table: Calculated Activation Energies for a Postulated Reaction Step
| Reaction Step | Computational Method | Basis Set | Activation Energy (kcal/mol) |
| Step 1: Proton Transfer | DFT (B3LYP) | 6-31G(d,p) | Data not available |
| Step 2: Ring Formation | DFT (B3LYP) | 6-31G(d,p) | Data not available |
| Overall Reaction | DFT (B3LYP) | 6-31G(d,p) | Data not available |
This table is for illustrative purposes only. No actual data for this compound was found.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into their conformational flexibility and intermolecular interactions. For this compound, MD simulations could be used to explore its preferred conformations in different environments and to understand how it interacts with other molecules, such as solvent molecules or biological macromolecules.
A typical MD simulation would involve placing the molecule in a simulation box with a chosen solvent and allowing the system to evolve over a period of nanoseconds or longer. Analysis of the resulting trajectory can reveal information about bond lengths, bond angles, dihedral angles, and non-bonded interactions like hydrogen bonds and van der Waals forces.
Hypothetical Data Table: Key Intermolecular Interaction Distances from MD Simulations
| Interaction Type | Atom Pair | Average Distance (Å) | Simulation Time (ns) |
| Hydrogen Bond | O-H --- O(water) | Data not available | Data not available |
| Hydrogen Bond | N-H --- O(water) | Data not available | Data not available |
| van der Waals | C(methyl) --- C(solvent) | Data not available | Data not available |
This table is for illustrative purposes only. No actual data for this compound was found.
Chemical Transformations and Reactivity of 2,6 Dimethyl 1h Pyrrolo 3,2 C Pyridin 4 Ol Systems
Electrophilic Aromatic Substitution Reactions of the Pyrrolopyridine Core
The pyrrolo[3,2-c]pyridine system contains two aromatic rings with differing electron densities. The pyrrole (B145914) ring is significantly more electron-rich than the pyridine (B92270) ring and is therefore the primary site for electrophilic aromatic substitution. In contrast, the pyridine ring is generally deactivated towards electrophilic attack due to the electron-withdrawing effect of the nitrogen atom.
Research on related heterocyclic systems indicates that electrophilic substitution on the pyrrolopyridine core will preferentially occur at the pyrrole moiety. Pyrroles typically undergo nitration under milder conditions, for example, using a mixture of nitric acid and acetic anhydride, as harsher conditions involving sulfuric acid can lead to polymerization. quimicaorganica.org The most favored positions for attack on a pyrrole ring are C2 and C5. quimicaorganica.org In the case of 2,6-Dimethyl-1H-pyrrolo[3,2-c]pyridin-4-ol, the C2 position is blocked by a methyl group, directing electrophilic attack to the C3 position.
The synthesis of related pyrrolo[3,2-c]pyridines has involved the nitration of a pyridine precursor, specifically 2-bromo-5-methylpyridine-1-oxide, which is nitrated at the 4-position before the construction of the fused pyrrole ring. nih.gov This highlights that direct nitration of the pyridine portion of the fused system is challenging.
Halogenation follows a similar pattern, with the pyrrole ring being the more reactive site. For selective halogenation of the less reactive pyridine ring, particularly at the 3-position (which corresponds to the C7 position in the pyrrolo[3,2-c]pyridine system), modern synthetic methods may be required. One such strategy involves a ring-opening, halogenation, and ring-closing sequence via Zincke imine intermediates, which temporarily transforms the electron-deficient pyridine into a more reactive acyclic system. nih.govnsf.govchemrxiv.org
Table 1: Predicted Electrophilic Aromatic Substitution Reactions
| Reaction | Reagent | Predicted Major Product | Reference |
|---|---|---|---|
| Nitration | HNO₃ / Acetic Anhydride | 3-Nitro-2,6-dimethyl-1H-pyrrolo[3,2-c]pyridin-4-ol | quimicaorganica.org |
| Bromination | N-Bromosuccinimide (NBS) | 3-Bromo-2,6-dimethyl-1H-pyrrolo[3,2-c]pyridin-4-ol | nih.gov |
| Iodination | N-Iodosuccinimide (NIS) | 3-Iodo-2,6-dimethyl-1H-pyrrolo[3,2-c]pyridin-4-ol | nih.gov |
| Acylation (Friedel-Crafts) | Acyl Chloride / Lewis Acid | 3-Acyl-2,6-dimethyl-1H-pyrrolo[3,2-c]pyridin-4-ol | osi.lv |
Nucleophilic Substitution Reactions on the Pyridine Moiety
Direct nucleophilic substitution of the hydroxyl group at the C4 position is generally unfavorable. However, the hydroxyl group can be transformed into a better leaving group, such as a halide or a triflate, to facilitate substitution. The 4-hydroxypyridine (B47283) tautomer exists in equilibrium with its corresponding pyridone form, which can be readily converted to a more reactive electrophile.
One common strategy is the conversion of the hydroxyl group to a triflate. Pyridyl triflates are effective substrates for palladium-catalyzed amination reactions, allowing for the introduction of various amine functionalities. acs.org Another approach involves converting the hydroxypyridine into a phosphorodiamidate. These intermediates undergo smooth amination with magnesium amides at room temperature, providing a transition-metal-free pathway to aminopyridines. acs.orgnih.gov
Alternatively, the hydroxyl group can be converted to a chloride using reagents like phosphorus oxychloride (POCl₃). The resulting 4-chloro-2,6-dimethyl-1H-pyrrolo[3,2-c]pyridine serves as a key intermediate for introducing a wide range of nucleophiles, including amines, alkoxides, and thiolates, via SNAr reactions.
Table 2: Nucleophilic Substitution Strategies
| Intermediate | Formation Reagent | Subsequent Reaction | Nucleophile Example | Reference |
|---|---|---|---|---|
| 4-Triflate | Triflic Anhydride (Tf₂O) | Pd-catalyzed Amination | Hydrazine derivatives | acs.org |
| 4-Phosphorodiamidate | (Me₂N)₂P(O)Cl | Amination | R₂NMgCl·LiCl | acs.orgnih.gov |
| 4-Chloride | POCl₃ | SNAr | Primary/secondary amines | nih.gov |
Functionalization of the Hydroxyl Group and Nitrogen Atoms
The this compound molecule possesses three sites for functionalization via alkylation or acylation: the C4-hydroxyl group, the N1-pyrrole nitrogen, and the N5-pyridine nitrogen.
Hydroxyl Group (C4-OH): The hydroxyl group can be deprotonated with a suitable base and subsequently alkylated to form ethers (O-alkylation) or acylated to form esters (O-acylation). These reactions are standard transformations for hydroxyl groups and can be used to modify the molecule's steric and electronic properties. nih.gov
Pyrrole Nitrogen (N1-H): The pyrrole nitrogen is weakly acidic and can be deprotonated with a strong base (e.g., NaH) and then alkylated or acylated. N-acylation of pyrroles and related heterocycles is a well-established method for installing various functional groups. organic-chemistry.org
Pyridine Nitrogen (N5): The pyridine nitrogen is basic and can be protonated or alkylated to form a pyridinium (B92312) salt. Acylation at the pyridine nitrogen can also occur, yielding a highly electron-deficient pyridinium species that is more susceptible to nucleophilic attack. youtube.com
Table 3: Functionalization of Heteroatoms
| Site | Reaction | Reagents | Product Type | Reference |
|---|---|---|---|---|
| C4-OH | O-Alkylation | 1. Base (e.g., NaH) 2. Alkyl Halide (R-X) | Ether | nih.gov |
| C4-OH | O-Acylation | Acyl Chloride (RCOCl) / Pyridine | Ester | nih.gov |
| N1-H | N-Alkylation | 1. Base (e.g., NaH) 2. Alkyl Halide (R-X) | N1-Alkyl derivative | organic-chemistry.org |
| N1-H | N-Acylation | Acetic Anhydride or Acyl Chloride | N1-Acyl derivative | organic-chemistry.org |
| N5 | N-Alkylation | Alkyl Halide (R-X) | N5-Pyridinium salt | youtube.com |
Reactivity of the Methyl Substituents at Positions 2 and 6
The methyl groups at the C2 and C6 positions are attached to the heterocyclic core and exhibit reactivity typical of methylazaarenes. These groups can be oxidized or can act as carbon nucleophiles after deprotonation.
Oxidation of methyl groups on pyridine and related N-heterocyclic rings to the corresponding carboxylic acids is a known transformation. nih.govacs.org Various oxidizing agents can be employed, and specific methods, such as using chlorine in the presence of actinic radiation, have been developed. google.com Milder, metal-free oxidation conditions can convert methyl azaarenes into aldehydes via Kornblum oxidation of an in situ generated alkyl iodide. researchgate.net
Furthermore, the protons on these methyl groups are weakly acidic and can be removed by a strong base (e.g., organolithium reagents or LDA) to generate a resonance-stabilized carbanion. This nucleophile can then react with various electrophiles, such as aldehydes or ketones, in condensation reactions to build more complex molecular architectures.
Table 4: Reactions of C2 and C6 Methyl Groups
| Reaction Type | Reagents | Functional Group Transformation | Reference |
|---|---|---|---|
| Oxidation | KMnO₄ or other strong oxidants | -CH₃ → -COOH | nih.govacs.org |
| Kornblum Oxidation | I₂ / DMSO | -CH₃ → -CHO | researchgate.net |
| Condensation | 1. Strong Base (e.g., LDA) 2. Aldehyde (R-CHO) | -CH₃ → -CH=CH-R | researchgate.net |
Rearrangement Reactions Involving the Pyrrolo[3,2-c]pyridine Scaffold
Skeletal rearrangements of heterocyclic systems offer powerful strategies for accessing novel structural motifs that may be difficult to synthesize through conventional methods. While specific rearrangement reactions for the 2,6-Dimethyl-1H-pyrrolo[3,2-c]pyridine scaffold are not extensively documented, related aza-aromatic systems undergo well-known transformations that suggest potential pathways.
One classic example is the Ciamician–Dennstedt rearrangement, which involves the ring expansion of a pyrrole into a 3-halopyridine upon reaction with a dihalocarbene. nih.gov This could potentially transform the pyrrole portion of the scaffold.
More recently, the concept of "skeletal editing" has emerged, allowing for the precise modification of core ring systems. nih.govbioengineer.org These advanced methods, often catalyzed by transition metals or photoredox catalysts, can achieve transformations such as ring contraction, ring expansion, or atom insertion/deletion. For instance, photocatalytic denitrogenation has been used to convert 3-ylideneoxindoles into C-3 aminoquinolin-2(1H)-ones, demonstrating a profound skeletal reorganization. nih.gov Such strategies could conceivably be applied to the pyrrolo[3,2-c]pyridine system to generate novel isomeric scaffolds.
Oxidation and Reduction Chemistry of the System
The oxidation and reduction chemistry of this compound is influenced by its composite structure.
Oxidation: Beyond the oxidation of the methyl groups (Section 5.4), the molecule is susceptible to oxidation at the electron-rich pyrrole ring. Pyrroles are known to be sensitive to strong oxidizing agents, which can lead to ring-opening or polymerization. Biomimetic oxidations, which can cleave the C2-C3 bond of indole (B1671886) rings, represent a potential pathway for oxidative degradation or functionalization of the pyrrole moiety in this system. caltech.edu
Reduction: The pyridine ring is more susceptible to reduction than the pyrrole ring. Catalytic hydrogenation (e.g., using H₂ with a Pd, Pt, or Rh catalyst) can reduce the pyridine part of the scaffold to a tetrahydropyridine (B1245486) derivative. These reductions often require elevated temperatures and pressures due to the aromatic stability of the pyridine ring. The presence of other functional groups can sometimes lead to reduction as an unintended side reaction; for example, reduction at the C4 position of a related 7-azaindole (B17877) system was observed during attempted amination reactions. nih.gov
Non Biological Applications and Material Science Contributions of Pyrrolo 3,2 C Pyridin 4 Ol Scaffolds
Pyrrolo[3,2-c]pyridin-4-ol as a Chemical Synthon and Building Block in Complex Organic Molecule Synthesis
The pyrrolo[3,2-c]pyridin-4-ol scaffold and its corresponding ketone, pyrrolo[3,2-c]pyridin-4-one, are valuable synthons in the construction of complex, polysubstituted heterocyclic molecules. Their utility stems from the reactive sites on both the pyrrole (B145914) and pyridine (B92270) rings, which allow for a variety of chemical transformations.
Multicomponent Reactions (MCRs): A highly efficient method for synthesizing polysubstituted pyrrolo[3,2-c]pyridin-4-ones involves multicomponent reactions. These reactions are powerful tools in synthetic chemistry as they allow for the construction of complex molecular frameworks in a single step from three or more starting materials, often with high atom economy. For instance, a two-step MCR strategy has been developed for the synthesis of these scaffolds using readily available starting materials under mild conditions, sometimes employing a recyclable solid acid catalyst. nih.gov One specific example involves the reaction of 4-hydroxy-6-methyl-2H-pyran-2-one with two amine molecules and a β-nitrostyrene to yield a poly-substituted pyrrolo[3,2-c]pyridin-4-one. acs.org Such strategies are advantageous due to their operational simplicity and the generation of minimal by-products. researchgate.net
Cross-Coupling Reactions: The pyrrolo[3,2-c]pyridine core is also amenable to functionalization through various cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This palladium-catalyzed reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds. In the synthesis of certain pyrrolo[3,2-c]pyridine derivatives, a bromo-substituted intermediate of the scaffold is often utilized. nih.gov This intermediate can then be coupled with a range of arylboronic acids to introduce diverse substituents onto the pyridine ring, demonstrating the scaffold's role as a versatile building block for creating libraries of complex molecules. nih.gov This approach highlights the scaffold's utility in generating structural diversity for various chemical applications.
The strategic functionalization of the pyrrolo[3,2-c]pyridine scaffold through these and other synthetic methodologies underscores its importance as a foundational element in the assembly of more intricate chemical architectures.
Potential in Advanced Materials Chemistry (e.g., Electronic or Optical Applications)
While direct applications of 2,6-Dimethyl-1H-pyrrolo[3,2-c]pyridin-4-ol in advanced materials are not extensively documented, the broader class of nitrogen-containing heterocyclic compounds, including various pyrrolopyridine isomers and related structures, shows significant promise in materials science, particularly in electronics and optics. The electronic properties of these scaffolds can be tuned by modifying their structure, which can influence their performance in devices like Organic Light-Emitting Diodes (OLEDs). acs.org
For example, derivatives of pyrene-pyridine have been investigated as hole-transporting materials in OLEDs. nih.gov The incorporation of the pyridine moiety is intended to improve device performance by tuning the molecular properties. nih.gov Similarly, iridium complexes containing furo[3,2-c]pyridine, an analogue of the pyrrolo[3,2-c]pyridine scaffold where the pyrrole nitrogen is replaced by an oxygen atom, have been developed for high-performance OLEDs, achieving high external quantum efficiencies. rsc.org These examples suggest that the electronic and photophysical properties of the pyrrolo[3,2-c]pyridin-4-ol scaffold could potentially be harnessed for applications in optoelectronics, although further research is needed to explore this potential.
Coordination Chemistry of Pyrrolo[3,2-c]pyridin-4-ol Derivatives as Ligands
The nitrogen atoms within the pyrrolo[3,2-c]pyridine core, particularly the pyridine nitrogen, possess lone pairs of electrons that make them potential coordination sites for metal ions. Pyridine and its derivatives are well-known ligands in coordination chemistry, forming stable complexes with a wide range of transition metals. wikipedia.org The specific coordination behavior is influenced by the electronic and steric properties of the substituents on the pyridine ring.
Although the coordination chemistry of this compound itself has not been extensively explored, related pyrrole-pyridine systems have been synthesized to act as ligands for metal complexes. The ability of such scaffolds to chelate metal ions opens up possibilities for the design of novel coordination polymers, metal-organic frameworks (MOFs), and catalysts. The specific substitution pattern on the pyrrolo[3,2-c]pyridin-4-ol scaffold, including the hydroxyl and methyl groups, would be expected to influence its coordination properties, such as the stability and geometry of the resulting metal complexes. Further investigation is required to fully understand and exploit the potential of these derivatives as ligands.
Catalytic Roles of Pyrrolo[3,2-c]pyridin-4-ol Derived Structures
The application of pyrrolo[3,2-c]pyridin-4-ol derived structures in catalysis is another area that remains largely unexplored. The synthesis of these scaffolds often employs catalysts, but there is limited information on the catalytic activity of the pyrrolo[3,2-c]pyridine compounds themselves. researchgate.net
In principle, the heterocyclic framework could be designed to act as a catalyst in several ways. The nitrogen atoms could serve as Lewis basic sites to activate substrates. Furthermore, if coordinated to a metal center, the entire ligand-metal complex could function as a catalyst for various organic transformations. Given the widespread use of pyridine-based ligands in catalysis, it is conceivable that appropriately functionalized pyrrolo[3,2-c]pyridin-4-ol derivatives could be developed into effective catalysts. However, dedicated research in this area is necessary to validate this potential.
Conclusion and Future Directions in Pyrrolo 3,2 C Pyridin 4 Ol Research
Summary of Current Research Trends and Accomplishments
Research on pyrrolo[3,2-c]pyridines is predominantly driven by their potential as therapeutic agents. A significant body of work has demonstrated their efficacy as inhibitors of various kinases, positioning them as promising candidates for anticancer therapies. nih.gov For instance, derivatives of the pyrrolo[3,2-c]pyridine core have been investigated as potent colchicine-binding site inhibitors, displaying significant antitumor activities. nih.govtandfonline.comtandfonline.com These studies have successfully established a strong foundation for the structure-activity relationships (SAR) within this class of compounds, highlighting the importance of substituent patterns on the heterocyclic core for biological efficacy.
The primary accomplishments in the field can be summarized as:
Development of Synthetic Routes: A variety of synthetic methodologies have been established for the construction of the pyrrolo[3,2-c]pyridine scaffold.
Identification of Biological Targets: Numerous studies have successfully identified key biological targets, particularly protein kinases, for which pyrrolo[3,2-c]pyridine derivatives show high affinity and inhibitory action. nih.gov
Establishment of Structure-Activity Relationships: A foundational understanding of how different functional groups on the pyrrolo[3,2-c]pyridine core influence biological activity has been achieved.
Emerging Synthetic Strategies and Methodologies for Related Scaffolds
The synthesis of the pyrrolo[3,2-c]pyridine core and its derivatives is continuously evolving, with a focus on efficiency, diversity, and sustainability. While classical methods laid the groundwork, contemporary research is exploring more sophisticated and powerful synthetic tools. For "2,6-Dimethyl-1H-pyrrolo[3,2-c]pyridin-4-ol," these emerging strategies offer exciting possibilities for novel synthetic routes and the creation of diverse analog libraries for further investigation.
Key emerging synthetic strategies include:
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions, have become indispensable for the functionalization of the pyrrolopyridine nucleus. nih.gov These methods allow for the introduction of a wide range of aryl and alkyl substituents with high precision and efficiency.
C-H Activation: Direct C-H activation is a rapidly advancing field that offers a more atom-economical approach to functionalization, avoiding the need for pre-functionalized starting materials. nih.gov This strategy could be particularly useful for the late-stage modification of the "this compound" core.
Multi-Component Reactions: One-pot, multi-component reactions are gaining traction for their ability to rapidly generate molecular complexity from simple starting materials. rsc.org The development of such a reaction for the synthesis of substituted pyrrolo[3,2-c]pyridines would significantly accelerate the discovery of new derivatives.
Novel Cyclization Methods: Innovative cyclization strategies, including radical cyclizations and tandem reactions, are being explored to construct the bicyclic pyrrolopyridine framework from various precursors. beilstein-journals.orgbeilstein-journals.org
| Synthetic Strategy | Description | Potential Application for this compound |
| Suzuki Coupling | Pd-catalyzed reaction of a boronic acid with a halide. | Introduction of aryl or heteroaryl groups at various positions. nih.gov |
| Sonogashira Coupling | Pd-catalyzed reaction of a terminal alkyne with an aryl or vinyl halide. | Introduction of alkynyl moieties for further transformations. nbuv.gov.ua |
| C-H Activation | Direct functionalization of C-H bonds, often catalyzed by transition metals. | Late-stage diversification of the core structure. nih.gov |
| Pictet-Spengler Reaction | Cyclization of a β-arylethylamine with an aldehyde or ketone. | A potential route to saturated or partially saturated pyrrolo[3,2-c]pyridine systems. beilstein-journals.org |
| Radical Cyclization | Intramolecular cyclization involving radical intermediates. | Formation of the bicyclic ring system from acyclic precursors. beilstein-journals.org |
Opportunities in Advanced Spectroscopic Characterization Techniques
The unambiguous structural elucidation of novel "this compound" derivatives is paramount for understanding their chemical behavior and biological activity. While standard 1D NMR (¹H and ¹³C) and mass spectrometry are routine, advanced spectroscopic techniques offer deeper insights into the three-dimensional structure and dynamics of these molecules.
Future research should leverage:
2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy) are powerful tools for determining the connectivity and spatial proximity of atoms within the molecule. nih.govwikipedia.org This is particularly crucial for confirming the regiochemistry of substitution and the stereochemistry of any chiral centers.
Advanced Mass Spectrometry: High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of newly synthesized compounds. tandfonline.com Tandem mass spectrometry (MS/MS) can provide valuable information about the fragmentation patterns, aiding in structural elucidation.
X-ray Crystallography: Single-crystal X-ray diffraction provides the definitive three-dimensional structure of a molecule in the solid state. researchgate.netbeilstein-journals.org Obtaining crystal structures of "this compound" and its derivatives would provide invaluable data on bond lengths, bond angles, and intermolecular interactions.
| Spectroscopic Technique | Information Gained | Relevance to Pyrrolo[3,2-c]pyridin-4-ol Research |
| COSY | ¹H-¹H correlations through bonds (2-3 bonds). | Establishes proton-proton coupling networks. wikipedia.org |
| HSQC | Direct ¹H-¹³C correlations (one bond). | Assigns protons to their directly attached carbons. wikipedia.org |
| HMBC | Long-range ¹H-¹³C correlations (2-4 bonds). | Determines the connectivity of quaternary carbons and across heteroatoms. nih.gov |
| NOESY | ¹H-¹H correlations through space. | Provides information on the spatial arrangement and stereochemistry of the molecule. researchgate.net |
| X-ray Crystallography | Precise 3D molecular structure. | Definitive confirmation of structure and intermolecular interactions. researchgate.net |
Prospects for Further Computational Chemistry Insights into Reactivity and Structure
Computational chemistry has become an indispensable tool in modern chemical research, providing insights that complement experimental findings. For "this compound," computational studies can predict and rationalize its structure, reactivity, and potential biological interactions.
Key areas for computational investigation include:
Density Functional Theory (DFT) Calculations: DFT methods can be employed to calculate the optimized geometry, electronic structure, and spectroscopic properties of the molecule. mdpi.compsu.edu This can aid in the interpretation of experimental spectra and provide insights into the molecule's reactivity through the analysis of frontier molecular orbitals (HOMO and LUMO) and electrostatic potential maps. mdpi.com
Molecular Docking: To explore the therapeutic potential of "this compound" and its analogs, molecular docking simulations can be performed to predict their binding modes and affinities to various biological targets, such as the active sites of kinases. tandfonline.com
Quantum Theory of Atoms in Molecules (QTAIM): This method can be used to analyze the nature of chemical bonds and intermolecular interactions within the system, providing a deeper understanding of the forces that govern its structure and properties. mdpi.com
Reaction Mechanism Studies: Computational modeling can be used to elucidate the mechanisms of synthetic reactions, helping to optimize reaction conditions and predict the regioselectivity of transformations.
| Computational Method | Application | Predicted Insights for this compound |
| DFT | Geometry optimization, electronic structure, and spectroscopic prediction. | Understanding of molecular geometry, orbital energies, and correlation with experimental spectra. mdpi.com |
| Molecular Docking | Prediction of binding modes and affinities to biological targets. | Identification of potential protein targets and rationalization of biological activity. tandfonline.com |
| QTAIM | Analysis of chemical bonds and intermolecular interactions. | Detailed understanding of the electronic nature of the molecule. mdpi.com |
| IRC Calculations | Intrinsic Reaction Coordinate calculations to map reaction pathways. | Elucidation of reaction mechanisms and prediction of product formation. mdpi.com |
Potential for Novel Chemical Transformations and Reactivity Exploitation
The "this compound" scaffold possesses multiple sites for chemical modification, offering a rich landscape for exploring novel transformations and exploiting its inherent reactivity. Future research could focus on:
Functionalization of the Pyrrole (B145914) and Pyridine (B92270) Rings: Selective functionalization at different positions of the bicyclic system can lead to a diverse range of derivatives with potentially unique properties. This includes electrophilic and nucleophilic substitution reactions, as well as metal-catalyzed cross-coupling reactions.
Modification of the Hydroxyl Group: The hydroxyl group at the 4-position is a key functional handle that can be readily modified through etherification, esterification, or conversion to other functional groups, providing access to a wide array of new compounds.
Synthesis of Fused Heterocyclic Systems: The pyrrolo[3,2-c]pyridine core can serve as a building block for the synthesis of more complex, polycyclic heterocyclic systems with potentially novel biological activities or material properties.
Development of Photochemical and Electrochemical Reactions: Exploring the photochemical and electrochemical reactivity of "this compound" could open up new avenues for its transformation and application in areas such as photoredox catalysis or organic electronics.
Q & A
Q. What are the common synthetic routes for 2,6-Dimethyl-1H-pyrrolo[3,2-c]pyridin-4-ol?
Synthesis typically involves multi-step organic reactions, including cyclization and functional group transformations. Key steps may include:
- Cyclocondensation : Precursors such as substituted pyridines or pyrroles undergo cyclization under controlled conditions (e.g., reflux in xylene or dichloromethane) to form the fused pyrrolopyridine core .
- Methylation : Methyl groups are introduced at the 2- and 6-positions via alkylation or substitution reactions using methyl halides or organometallic reagents.
- Purification : Column chromatography (e.g., ethyl acetate/hexane mixtures) or recrystallization (e.g., from methanol or 2-propanol) ensures high purity .
Critical parameters include temperature control (−20°C to reflux), solvent choice, and reaction time optimization to minimize side products .
Q. How is the structural integrity of this compound confirmed in research?
Analytical techniques are essential:
- Nuclear Magnetic Resonance (NMR) : and NMR identify methyl group positions (e.g., δ ~2.33 ppm for methyl protons) and verify aromatic proton environments .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., m/z ~146.19 g/mol) and fragmentation patterns .
- Chromatography : HPLC or LC-MS assesses purity, with retention times compared to standards .
Q. What safety precautions are necessary when handling this compound?
- Personal Protective Equipment (PPE) : Lab coats, gloves, and safety goggles are mandatory. Use self-contained breathing apparatus in case of fire .
- Ventilation : Work in a fume hood to avoid inhalation of vapors.
- Spill Management : Absorb spills with dry sand or inert materials; avoid environmental release .
- Waste Disposal : Collect waste in sealed containers for incineration or specialized chemical disposal .
Advanced Research Questions
Q. How can researchers optimize reaction conditions for synthesizing derivatives of this compound?
- Temperature Control : Lower temperatures (−20°C) favor selective alkylation, while reflux aids cyclization .
- Catalysts : Use Lewis acids (e.g., AlCl) or transition-metal catalysts to accelerate steps like Suzuki couplings for aryl substitutions .
- Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance solubility for heterocyclic intermediates, while non-polar solvents improve recrystallization yields .
- Reaction Monitoring : TLC or in-situ FTIR tracks progress to terminate reactions at optimal conversion .
Q. What strategies resolve contradictory cytotoxicity data in pharmacological studies?
- Assay Standardization : Use the Sulforhodamine B (SRB) assay for consistent cytotoxicity measurement. SRB binds cellular proteins, providing a linear optical density response across cell densities (e.g., 1,000–10,000 cells/well) .
- Controls : Include positive controls (e.g., doxorubicin) and normalize data to cell viability baselines.
- Data Normalization : Account for variables like cell confluence (subconfluent vs. multilayered cultures) that affect dye binding .
- Statistical Validation : Apply AUROC (Area Under Receiver Operating Characteristic) curves to evaluate assay sensitivity and specificity .
Q. How to design experiments to assess interactions with biological targets?
- Molecular Docking : Use software like AutoDock to predict binding affinities to targets (e.g., kinases, tubulin). Focus on hydrogen bonding (e.g., pyridin-4-ol hydroxyl group) and hydrophobic interactions with methyl groups .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) to validate docking predictions .
- Functional Assays : Pair cytotoxicity data (IC) with target-specific assays (e.g., kinase inhibition) to correlate structure-activity relationships .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
